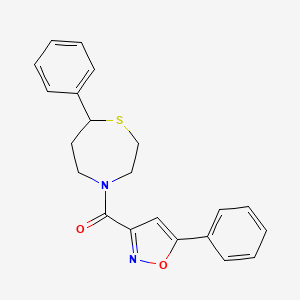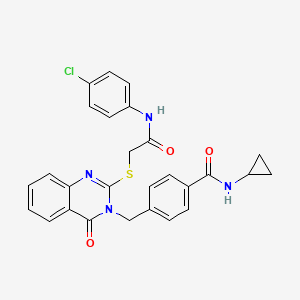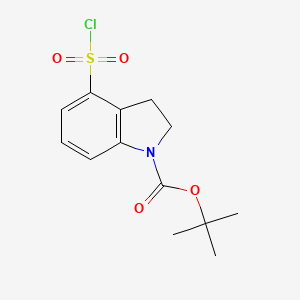![molecular formula C17H14ClNO B2594156 3-[(4-氯苄基)氧基]-2-甲基喹啉 CAS No. 861206-10-2](/img/structure/B2594156.png)
3-[(4-氯苄基)氧基]-2-甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are significant in medicinal and agricultural chemistry due to their broad array of biological properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and material science.
科学研究应用
3-[(4-Chlorophenyl)methoxy]-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antitubercular, antifungal, and antiviral agent.
Material Science: The compound’s increased lipophilicity and permeability make it a valuable model for drug design.
Biological Studies: It is used to study enzyme inhibition and receptor binding due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride etherate (BF3·OEt2) and conducted under microwave irradiation conditions in the presence of a green oxidative system such as iodine-dimethyl sulfoxide (I2-DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase-2 and human ecto-5’-nucleotidase. The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline backbone and exhibits comparable biological activities.
Quinazolinone Derivatives: These compounds also show significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is unique due to its specific substitution pattern, which enhances its biological activity and lipophilicity. This makes it a valuable compound for drug design and other scientific research applications.
属性
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUZTGLEQYFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2594073.png)
![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)
![5,6-Dihydrobenzo[c]acridine](/img/structure/B2594076.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)


![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2594085.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)


![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2594094.png)


